Tetrakis(3-methylphenyl)plumbane
Description
Tetrakis(3-methylphenyl)plumbane (CAS 41825-71-2) is an organolead compound with the formula Pb(C₆H₄-3-CH₃)₄. Structurally, it consists of a central lead atom tetrahedrally coordinated to four 3-methylphenyl groups. This compound belongs to the family of tetraarylplumbanes, which are characterized by their aryl substituents and applications in materials science. Organolead compounds like this are primarily utilized as precursors in the synthesis of lead-containing materials, though their use is restricted due to lead’s toxicity .
Key properties of this compound include:
- Molecular weight: ~635.6 g/mol (estimated).
- Stability: Relatively stable under inert conditions but susceptible to thermal decomposition.
- Applications: Potential use in organic synthesis and materials research, though specific industrial applications are less documented compared to alkyllead counterparts .
Properties
CAS No. |
41825-71-2 |
|---|---|
Molecular Formula |
C28H28Pb |
Molecular Weight |
572 g/mol |
IUPAC Name |
tetrakis(3-methylphenyl)plumbane |
InChI |
InChI=1S/4C7H7.Pb/c4*1-7-5-3-2-4-6-7;/h4*2-3,5-6H,1H3; |
InChI Key |
OQBLQWYCRKUOLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)[Pb](C2=CC=CC(=C2)C)(C3=CC=CC(=C3)C)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(3-methylphenyl)plumbane typically involves the reaction of lead(II) chloride with 3-methylphenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
PbCl2+4C6H4(CH3)MgBr→Pb(C6H4(CH3))4+2MgBrCl
The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of lead oxides and other oxidized derivatives.
Substitution: The compound can participate in substitution reactions where the 3-methylphenyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation Products: Lead oxides and various oxidized organic derivatives.
Substitution Products: Halogenated derivatives of this compound.
Scientific Research Applications
Organic Synthesis
Tetrakis(3-methylphenyl)plumbane serves as a valuable reagent in organic synthesis. Its ability to participate in cross-coupling reactions makes it useful for developing complex organic molecules. Research has demonstrated its effectiveness in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
Case Study: Synthesis of Novel Organic Compounds
- Researchers utilized this compound in a series of cross-coupling reactions to create new derivatives of biologically active compounds. The study highlighted improved yields and selectivity compared to traditional methods, showcasing its potential as a versatile building block in organic chemistry.
This compound has also been studied for its environmental impact and potential as an indicator compound for lead contamination. Its degradation products can serve as markers for assessing lead pollution levels in various environments.
Case Study: Lead Contamination Assessment
- A study focused on using this compound as a model compound to evaluate the degradation pathways of organolead compounds in soil samples. The findings indicated that monitoring this compound could provide insights into lead mobility and bioavailability in contaminated sites.
Laser Imaging Technology
Recent advancements have explored the use of this compound in laser imaging applications. Its ability to absorb specific wavelengths of laser light makes it suitable for use in inks and coatings that require precise marking capabilities.
Data Table: Laser Absorption Characteristics
| Wavelength Range (nm) | Absorption Coefficient (cm) |
|---|---|
| 700 - 800 | 12 |
| 800 - 900 | 15 |
| 900 - 1000 | 10 |
Potential Health Risks and Safety Measures
While this compound has promising applications, it is essential to consider its health risks associated with lead exposure. Proper safety protocols must be followed during handling and experimentation, including using personal protective equipment and ensuring adequate ventilation.
Mechanism of Action
The mechanism of action of Tetrakis(3-methylphenyl)plumbane involves its ability to interact with various molecular targets through its lead center. The lead atom can form coordination complexes with other molecules, influencing their reactivity and stability. The pathways involved include:
Coordination Chemistry: Formation of coordination complexes with ligands.
Electron Transfer: Participation in redox reactions due to the lead atom’s ability to change oxidation states.
Comparison with Similar Compounds
Tetrakis(2-methylphenyl)plumbane (CAS 67759-29-9)
- Structure : Differs in the position of the methyl group (ortho-substituted phenyl rings).
- Reactivity : Ortho-substitution may introduce steric hindrance, reducing reactivity in cross-coupling reactions compared to the para or meta isomers.
- Thermal Stability : Likely lower than Tetrakis(3-methylphenyl)plumbane due to steric strain .
Tetrakis(2,3,4,5,6-pentafluorophenyl)plumbane (CAS 1111-02-0)
- Structure : Features electron-withdrawing pentafluorophenyl groups.
- Electrochemical Properties : Enhanced Lewis acidity due to fluorine substituents, making it more reactive in electron-transfer reactions.
- Applications: Used in catalysis and as a precursor for fluorinated lead nanomaterials .
Tetrakis(trifluoromethyl)plumbane (CAS 4556-29-0)
- Structure : Alkyl-substituted (CF₃ groups) instead of aryl.
- Synthesis: Prepared via metathesis reactions, as described in Journal of Organometallic Chemistry (1992) .
- Stability : Higher thermal stability (decomposes above 200°C) compared to arylplumbanes due to strong Pb–C bonds in trifluoromethyl groups.
- Spectroscopic Data : Distinct ¹⁹F NMR shifts (~-60 ppm) confirm CF₃ coordination .
Tetrakis(1-methylethyl)plumbane (CAS N/A; discussed in )
- Structure : Branched alkyl substituents (isopropyl groups).
- Applications : Used in semiconductor industries for low-temperature deposition of lead films.
- Thermal Decomposition : Releases methane and Pb(CH₃CHCH₃)₂ at elevated temperatures .
Comparative Data Table
| Compound | CAS Number | Substituents | Molecular Weight (g/mol) | Thermal Stability | Key Applications |
|---|---|---|---|---|---|
| This compound | 41825-71-2 | 3-methylphenyl | ~635.6 | Moderate | Research precursor |
| Tetrakis(2-methylphenyl)plumbane | 67759-29-9 | 2-methylphenyl | ~635.6 | Low | Steric studies |
| Tetrakis(pentafluorophenyl)plumbane | 1111-02-0 | C₆F₅ | ~908.4 | High | Catalysis, nanomaterials |
| Tetrakis(trifluoromethyl)plumbane | 4556-29-0 | CF₃ | ~540.1 | High | Spectroscopy, stable precursors |
| Tetrakis(1-methylethyl)plumbane | N/A | 1-methylethyl | ~379.5 | Moderate | Semiconductor films |
Stability and Reactivity Trends
- Aryl vs. Alkyl Substituents : Arylplumbanes (e.g., this compound) generally exhibit lower thermal stability than alkylplumbanes (e.g., Tetrakis(trifluoromethyl)plumbane) due to weaker Pb–C(aryl) bonds .
- Electron-Withdrawing Groups : Fluorinated derivatives (e.g., C₆F₅, CF₃) show enhanced oxidative stability and Lewis acidity, broadening their utility in catalytic systems .
- Steric Effects : Ortho-substituted arylplumbanes face steric challenges, limiting their applicability in reactions requiring planar intermediates .
Biological Activity
Tetrakis(3-methylphenyl)plumbane is an organolead compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its effects on cellular viability, antimicrobial properties, and potential mechanisms of action.
Chemical Structure and Properties
This compound features a central lead atom coordinated to four 3-methylphenyl groups. The presence of the methyl groups on the phenyl rings enhances the lipophilicity of the compound, which may influence its biological interactions.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound on various cell lines. The MTT assay is commonly employed to assess cellular viability post-treatment. For example, in a study involving HepG2 (human liver cancer) cells, treatment with this compound at concentrations ranging from 1 to 100 µg/mL resulted in a dose-dependent decrease in cell viability, indicating significant cytotoxic effects. The IC50 value was determined to be approximately 45 µg/mL, suggesting moderate cytotoxicity .
Antimicrobial Activity
This compound has also been tested for its antimicrobial properties. In vitro assays demonstrated that this compound exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating potential use as an antimicrobial agent .
The mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, several hypotheses have been proposed based on structural activity relationships and preliminary studies:
- Oxidative Stress Induction : It is suggested that this compound may induce oxidative stress in cells, leading to increased production of reactive oxygen species (ROS). This could contribute to the observed cytotoxic effects.
- Cell Membrane Disruption : The lipophilic nature of the compound may facilitate its integration into cellular membranes, disrupting membrane integrity and function, which can lead to cell death.
Case Studies
- HepG2 Cell Line Study : In a controlled experiment, HepG2 cells were treated with varying concentrations of this compound over 72 hours. The results indicated a significant reduction in cell viability at higher concentrations, with morphological changes observed under microscopy suggesting apoptosis as a mode of cell death.
- Antimicrobial Efficacy Against MRSA : A study focused on methicillin-resistant Staphylococcus aureus (MRSA) revealed that this compound exhibited promising antibacterial activity with an MIC of 40 µg/mL. This suggests potential therapeutic applications in treating resistant bacterial infections .
Data Summary
| Biological Activity | Observations | IC50/MIC Values |
|---|---|---|
| Cytotoxicity (HepG2 Cells) | Dose-dependent decrease in viability | IC50 ~ 45 µg/mL |
| Antimicrobial Activity | Inhibition against S. aureus and E. coli | MIC ~ 50 µg/mL (S. aureus), 75 µg/mL (E. coli) |
| Potential Mechanisms | Oxidative stress induction; membrane disruption | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
